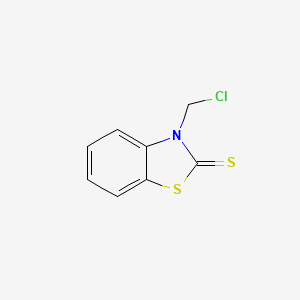

N-Chloromethyl-benzothiazole-2-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS2/c9-5-10-6-3-1-2-4-7(6)12-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZRTBILUWRQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352929 | |

| Record name | 3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41526-42-5 | |

| Record name | 3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41526-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Chloromethyl-benzothiazole-2-thione

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of N-Chloromethyl-benzothiazole-2-thione, a pivotal synthetic intermediate. Moving beyond a simple recitation of protocols, this document delves into the mechanistic reasoning behind the synthetic strategies and provides a framework for its rigorous characterization, empowering researchers to confidently synthesize and utilize this versatile compound.

The benzothiazole core is a well-established pharmacophore, integral to a wide array of compounds exhibiting significant biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] this compound (CBT) serves as a key building block for accessing novel derivatives, leveraging the reactivity of its electrophilic chloromethyl group for further functionalization.[1]

| Property | Value |

| IUPAC Name | 3-(chloromethyl)-1,3-benzothiazole-2-thione[1] |

| CAS Number | 41526-42-5[1][4][5][6] |

| Molecular Formula | C₈H₆ClNS₂[1][4][6] |

| Molecular Weight | 215.7 g/mol [1][4][6] |

| Melting Point | 128-129 °C[4] |

Section 1: Core Synthesis Methodology: A Two-Step Pathway

The most reliable and controlled synthesis of this compound is achieved through a two-step process. This methodology is favored over direct chloromethylation because it proceeds through a stable, isolable intermediate, N-hydroxymethyl-benzothiazole-2-thione, which minimizes the formation of side products and allows for higher purity of the final compound.

Step 1: Synthesis of N-Hydroxymethyl-benzothiazole-2-thione (Intermediate)

Principle: This step involves the nucleophilic addition of the nitrogen atom of the benzothiazole-2-thione ring to the electrophilic carbonyl carbon of formaldehyde. The reaction is typically conducted under basic conditions to deprotonate the N-H of the thione, enhancing its nucleophilicity and facilitating the attack on the formaldehyde.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend benzothiazole-2-thione (1 equivalent) in an aqueous solution of formaldehyde (37%, 1.2 equivalents).

-

Reaction Initiation: Add a catalytic amount of a base, such as potassium carbonate, to the mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove unreacted formaldehyde and base. The product, 3-hydroxymethyl-1,3-benzothiazole-2-thione, is then dried under vacuum.[7] This intermediate is typically of sufficient purity to proceed to the next step without further purification.

Step 2: Chlorination of the N-Hydroxymethyl Intermediate

Principle: This step converts the hydroxyl group of the intermediate into a good leaving group, which is subsequently displaced by a chloride ion in an Sₙ2 reaction. Thionyl chloride (SOCl₂) is the ideal reagent for this transformation. The alcohol's oxygen atom attacks the sulfur atom of SOCl₂, and following the departure of a chloride ion, the intermediate collapses, releasing sulfur dioxide and a chloride ion, which then attacks the methylene carbon to yield the final product. This mechanism is efficient and produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying purification.

Experimental Protocol:

-

Reagent Preparation: In a three-necked flask fitted with a dropping funnel, a condenser, and a gas outlet connected to a trap (to neutralize HCl gas), suspend the N-hydroxymethyl-benzothiazole-2-thione (1 equivalent) from Step 1 in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Reaction Initiation: Cool the suspension in an ice bath to 0 °C. Add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. The use of an inert solvent is critical as thionyl chloride reacts violently with water.[8][9]

-

Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

-

Purification: The crude solid residue is recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a solid.

Section 2: Comprehensive Characterization

Unambiguous structural confirmation of the synthesized this compound requires a multi-technique approach. The combination of NMR, IR, and Mass Spectrometry provides orthogonal data points that validate the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by probing the chemical environment of the hydrogen and carbon atoms.[10]

NMR Sample Preparation Protocol:

-

Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at 400 MHz or higher for optimal resolution.

Expected Spectral Data:

-

¹H NMR: The proton spectrum provides a clear fingerprint. The most diagnostic signal is a sharp singlet for the two protons of the chloromethyl group (-CH₂Cl), expected to appear significantly downfield (δ ≈ 5.0-5.5 ppm) due to the deshielding effect of the adjacent chlorine and nitrogen atoms. The four aromatic protons on the benzothiazole ring will appear as a complex multiplet pattern in the aromatic region (δ ≈ 7.2-8.0 ppm).

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment. Key signals include the chloromethyl carbon (-CH₂Cl) at approximately δ 45-50 ppm, the thione carbon (C=S) which is highly deshielded and appears far downfield (δ ≈ 190-200 ppm), and the aromatic carbons between δ 110-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

-

C-H (aromatic): ~3050-3100 cm⁻¹

-

C=C (aromatic): ~1580-1600 cm⁻¹ and ~1450-1490 cm⁻¹

-

C=S (thione): A strong absorption band around 1250-1300 cm⁻¹

-

C-N stretch: ~1350-1380 cm⁻¹

-

C-Cl stretch: A sharp band in the fingerprint region, typically ~700-750 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, crucially, reveals the presence of chlorine through its characteristic isotopic pattern.

Expected Data:

-

Molecular Ion (M⁺): The spectrum should show a cluster of peaks corresponding to the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two main peaks will be observed:

-

[M]⁺ at m/z ≈ 215 (corresponding to C₈H₆³⁵ClNS₂)

-

[M+2]⁺ at m/z ≈ 217 (corresponding to C₈H₆³⁷ClNS₂)

-

-

Isotopic Ratio: The intensity ratio of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

| Technique | Expected Data Summary |

| ¹H NMR | δ 7.2-8.0 (m, 4H, Ar-H), δ 5.0-5.5 (s, 2H, -CH₂Cl) |

| ¹³C NMR | δ 190-200 (C=S), δ 110-140 (Ar-C), δ 45-50 (-CH₂Cl) |

| IR (cm⁻¹) | ~1250-1300 (C=S), ~700-750 (C-Cl) |

| MS (m/z) | ~215 [M]⁺, ~217 [M+2]⁺ (approx. 3:1 ratio) |

Section 3: Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of the C-Cl bond. The chloromethyl group acts as a potent electrophilic center, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.[1] This allows for the straightforward introduction of the benzothiazole-2-thione moiety into diverse molecular scaffolds, a key strategy in medicinal chemistry and materials science.

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 2-(Chloromethyl)benzothiazole and benzothiazole-2-thiol suggest that appropriate precautions are necessary.[11][12]

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage or an allergic skin reaction.[11]

-

Handling Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.

-

Conclusion

This compound is a valuable and highly reactive intermediate. The two-step synthesis via a hydroxymethyl intermediate offers a robust and controlled method for its preparation, yielding a high-purity product. Its structure can be unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry, with each technique providing critical and complementary information. Understanding the principles behind its synthesis, characterization, and reactivity empowers researchers to effectively utilize this compound as a strategic building block in the development of novel chemical entities for pharmaceutical and material science applications.

References

-

CAS Common Chemistry. (n.d.). 2-[(Chloromethyl)thio]benzothiazole. Retrieved from [Link]

-

MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

-

CPAchem. (n.d.). Safety data sheet - benzothiazole-2-thiol. Retrieved from [Link]

-

ABRIC. (2025). Safety Data Sheet - Benzothiazole. Retrieved from [Link]

-

MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:3161-57-7 | 3-hydroxymethyl-1,3-benzothiazole-2-thione. Retrieved from [Link]

-

NIH. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

-

ResearchGate. (2021). Cleaner and greener synthesis of 3 H -benzothiazole-2-thione and its derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-(methylthio)benzothiazole. Retrieved from [Link]

-

NIST. (n.d.). 2-[(chloromethyl)thio]benzothiazole. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-thiobenzazoles with thionyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

-

NIH. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

The Pharma Innovation. (2010). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[1][5]oxathioles and their transformations. Retrieved from [Link]

-

International Journal of Scientific Research and Management. (n.d.). AN EXPERIMENT ON THE SYNTHESIS AND SPECTRAL CHARACTERIZATION OF HYBRID HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Buy this compound | 41526-42-5 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. scbt.com [scbt.com]

- 6. N-CHLOROMETHYLBENZOTHIAZOLE-2-THIONE , 0.97 , 41526-42-5 - CookeChem [cookechem.com]

- 7. CAS#:3161-57-7 | 3-hydroxymethyl-1,3-benzothiazole-2-thione | Chemsrc [chemsrc.com]

- 8. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. cpachem.com [cpachem.com]

physicochemical properties of N-Chloromethyl-benzothiazole-2-thione

An In-depth Technical Guide to the Physicochemical Properties of N-Chloromethyl-benzothiazole-2-thione

Foreword

This document provides a comprehensive technical exploration of this compound, a versatile heterocyclic compound of significant interest in synthetic chemistry, materials science, and proteomics. As a reactive intermediate, a thorough understanding of its physicochemical properties is paramount for its effective application and the development of robust, reproducible protocols. This guide moves beyond a simple recitation of data, offering insights into the causality behind analytical choices and methodologies. It is designed for researchers, chemists, and drug development professionals who require not only the "what" but the "why" behind the characterization of this molecule. We will delve into its structural identity, core physical properties, spectroscopic signature, thermal stability, and chromatographic behavior, presenting a holistic view grounded in established scientific principles.

Chemical Identity and Structural Elucidation

This compound is a synthetic compound featuring a benzothiazole core, a framework known for a wide array of biological activities.[1] A critical feature of its parent structure, benzothiazole-2-thione, is the existence of a dynamic tautomeric equilibrium between the thione (amide) and thiol (imine) forms. This equilibrium influences the molecule's reactivity and coordination behavior.[1] The introduction of the chloromethyl group primarily at the nitrogen atom creates a potent electrophilic site, making the compound a valuable alkylating agent.[1]

Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | 3-(Chloromethyl)-1,3-benzothiazole-2-thione | N/A |

| CAS Number | 41526-42-5 | [2][3] |

| Chemical Formula | C₈H₆ClNS₂ | [2][4] |

| Molecular Weight | 215.71 g/mol | [2] |

| Canonical SMILES | C1=CC=C2C(=C1)N(CS2=S)CCl | N/A |

| InChI Key | InChI=1S/C8H6ClNS2/c9-5-10-6-3-1-2-4-7(6)12-8(10)11/h1-4H,5H2 | [2] |

Synthesis Pathway: N-Chloromethylation

The primary route for synthesizing this compound involves the direct chloromethylation of the benzothiazole-2-thione precursor.[1] This reaction is a classic nucleophilic substitution where the deprotonated nitrogen of the benzothiazole-2-thione ring attacks a chloromethylating agent.

Protocol for Synthesis:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzothiazole-2-thione in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add an equivalent of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), to the solution. The purpose of the base is to deprotonate the nitrogen atom of the thione tautomer, thereby activating it as a nucleophile.

-

Chloromethylation: Slowly add a chloromethylating agent, such as chloromethyl methyl ether or chloromethyl chloride, to the reaction mixture. The reaction is typically performed under reflux conditions.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.

-

Work-up and Purification: Upon completion, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Core Physicochemical Properties

The physical state and solubility of a compound are foundational data points that dictate its handling, formulation, and application.

| Property | Value | Notes |

| Melting Point | 128-129 °C | A sharp melting range is indicative of high purity.[2] |

| Boiling Point | 338.94 °C at 760 mmHg | This is a predicted value; thermal decomposition may occur at this temperature.[2] |

| Appearance | Pale yellow to tan crystalline powder | Based on typical observations for related benzothiazole compounds.[5] |

| Solubility | Insoluble in water | Soluble in polar aprotic solvents like Dimethylformamide (DMF), and chlorinated solvents like Dichloromethane (DCM).[1] |

Protocol for Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in a range of laboratory solvents.

Methodology:

-

Solvent Selection: Prepare a panel of solvents with varying polarities, including water, ethanol, acetone, ethyl acetate, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

-

Qualitative Assessment: To 1 mL of each solvent in a separate vial, add approximately 1-2 mg of the compound. Vortex each vial for 30 seconds and visually inspect for dissolution. Classify as 'freely soluble', 'sparingly soluble', or 'insoluble'.

-

Quantitative Assessment (HPLC-based):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the chosen solvent (e.g., 5 mL).

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) and dilute it with a suitable mobile phase.

-

Analyze the diluted sample by a calibrated HPLC method to determine the concentration, which represents the solubility.

-

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, a combination of NMR, IR, and Mass Spectrometry is essential for structural confirmation.

Diagram of Spectroscopic Analysis Workflow:

Sources

N-Chloromethyl-benzothiazole-2-thione CAS 41526-42-5 properties

An In-depth Technical Guide to N-Chloromethyl-benzothiazole-2-thione (CAS 41526-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically named 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione, is a pivotal heterocyclic compound that serves as a highly versatile reactive intermediate in synthetic chemistry. Its benzothiazole core is a well-established pharmacophore present in numerous biologically active molecules and approved therapeutic agents.[1][2] The introduction of a reactive N-chloromethyl group transforms the stable benzothiazole-2-thione scaffold into a potent electrophile, enabling a wide array of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and diverse applications in drug discovery, proteomics, and material science, along with critical safety and handling protocols.

Physicochemical and Structural Characteristics

This compound is characterized by a bicyclic structure comprising a fused benzene and thiazole ring, with a thione group at the 2-position and a chloromethyl substituent on the nitrogen atom.[2] This arrangement confers significant reactivity, primarily due to the electrophilic nature of the chloromethyl group's carbon atom.

| Property | Value | Source(s) |

| CAS Number | 41526-42-5 | [3] |

| Systematic Name | 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione | [2] |

| Molecular Formula | C₈H₆ClNS₂ | [3] |

| Molecular Weight | 215.71 g/mol | [3] |

| Melting Point | 128-129 °C | [3] |

| Appearance | Solid | [4] |

| Purity | ≥97% | [3] |

Note: Some sources may incorrectly list the molecular formula as C₇H₆ClN₂S with a molecular weight of 188.65 g/mol ; however, the correct values corresponding to CAS 41526-42-5 are C₈H₆ClNS₂ and 215.71 g/mol .[3][5]

Synthesis and Manufacturing

The primary synthetic route to this compound involves the N-alkylation of the precursor, benzothiazole-2-thione (also known as 2-mercaptobenzothiazole).[5] This process leverages the nucleophilicity of the nitrogen atom within the thiazole ring.

Protocol: Synthesis via N-Chloromethylation

This protocol describes a conventional laboratory-scale synthesis.

Objective: To synthesize this compound by reacting benzothiazole-2-thione with a chloromethylating agent.

Materials:

-

Benzothiazole-2-thione

-

Chloromethyl chloride (or other suitable chloromethylating agent)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard reflux and extraction glassware

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzothiazole-2-thione in an appropriate solvent (DCM or THF).

-

Base Addition: Add a stoichiometric excess of a base, such as potassium carbonate or triethylamine. The base acts as a proton scavenger.

-

Agent Addition: Slowly add the chloromethylating agent to the suspension under stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours.[5] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization to yield the final product.

Causality and Insights: The choice of a non-protic solvent like DCM or THF is crucial to prevent solvolysis of the reactive chloromethylating agent. The base is essential for deprotonating the N-H of the benzothiazole-2-thione tautomer, increasing its nucleophilicity for the subsequent alkylation. While effective, this method often results in moderate yields (50-70%) and requires extended reaction times.[5]

Cycloaddition Reactions

The benzothiazole moiety and its derivatives can participate in cycloaddition reactions, leading to the formation of complex heterocyclic systems. [5]For instance, derivatives of this compound have been employed in 1,3-dipolar cycloadditions with azomethine ylides to construct novel triazole-containing heterocycles. [5]These reactions are valuable for building molecular complexity in synthetic chemistry.

Cross-Coupling Reactions

Copper-promoted carbon-sulfur cross-coupling reactions have been successfully applied to this compound derivatives. [5]These reactions, often performed under microwave-assisted conditions with a copper iodide catalyst, provide an efficient and environmentally friendly route to a diverse range of sulfur-containing compounds in good to excellent yields. [5]

Applications in Research and Development

The unique reactivity of this compound makes it a valuable intermediate in several high-impact research areas.

Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities. [1][6][7]this compound serves as a key building block for synthesizing novel derivatives with potential therapeutic applications.

-

Antimicrobial Agents: Benzothiazole derivatives have demonstrated activity against various pathogens. [5][8]This compound can be used to synthesize new candidates for fungicides or pesticides. [5]* Anticancer Agents: The benzothiazole core is present in several compounds explored for cancer therapy. [1][5][6]This intermediate allows for the introduction of various side chains to modulate cytotoxic activity and selectivity against different cancer cell lines. [5]* Enzyme Inhibition: As a versatile scaffold, it is used to create derivatives that can act as inhibitors for specific enzymes, a common strategy in drug development. [5]For example, benzothiazole derivatives have been investigated as inhibitors of quorum sensing in bacteria, a pathway that controls virulence. [9]

Proteomic Research: Cysteine Alkylation

In the field of proteomics, particularly in mass spectrometry-based protein analysis, the modification of cysteine residues is a critical step. This compound (N-CMBT) can be used as an alkylating agent for cysteine residues.

Rationale: Alkylation of cysteine's thiol group prevents the reformation of disulfide bonds, improving protein digestion by enzymes like trypsin and enhancing peptide identification and quantification in bottom-up proteomics workflows. [5]

-

Specificity: N-CMBT selectively reacts with the thiol groups of cysteine residues, minimizing off-target modifications. [5]* Efficiency: The reaction is rapid and efficient, allowing for complete protein alkylation in a short timeframe. [5]

Protocol: Cysteine Alkylation for In-Gel Digestion

-

Protein Separation: Separate the protein sample using SDS-PAGE.

-

Reduction: Excise the protein band of interest and destain. Reduce the disulfide bonds by incubating the gel piece in a solution of dithiothreitol (DTT).

-

Alkylation: Remove the DTT solution and add a solution of this compound to the gel piece. Incubate in the dark at room temperature.

-

Washing: Remove the alkylating solution and wash the gel piece thoroughly to remove excess reagent.

-

Digestion: Proceed with in-gel digestion using trypsin or another suitable protease.

-

Analysis: Extract the resulting peptides for analysis by mass spectrometry.

Safety, Handling, and Toxicology

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed. [3]* H312: Harmful in contact with skin. [3]* H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H332: Harmful if inhaled. [3]* H335: May cause respiratory irritation. [3]

Hazard Class Category Acute Oral Toxicity Category 4 Skin Corrosion/Irritation Category 2 Serious Eye Damage/Irritation Category 1 | Skin Sensitization | Category 1 |

(Data derived from safety data sheets for structurally similar compounds like 2-(Chloromethyl)benzothiazole) [4][10]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [10]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [10] * Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [10] * Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. [11]* Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. [10]

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10]* Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, get medical advice. [10]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately. [10]* Ingestion: Rinse mouth. Call a poison control center or doctor if you feel unwell. [10]

Conclusion

This compound (CAS 41526-42-5) is more than a mere chemical; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined reactivity, grounded in the electrophilic nature of its chloromethyl group, provides a reliable platform for constructing complex molecules. For drug development professionals, it offers a proven scaffold to generate novel therapeutic candidates. For proteomic researchers, it provides an efficient means for cysteine modification. As synthetic methodologies continue to advance, the utility and applications of this versatile intermediate are poised to expand, reinforcing the enduring importance of the benzothiazole framework in modern chemistry.

References

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 41526-42-5 | Benchchem [benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Buy this compound | 41526-42-5 [smolecule.com]

- 6. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of N-Chloromethyl-benzothiazole-2-thione

In the realm of medicinal chemistry and materials science, the biological activity and physical properties of a molecule are inextricably linked to its precise three-dimensional structure. This compound is a reactive intermediate belonging to the benzothiazole class of heterocyclic compounds, which are renowned for a vast spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The electrophilic chloromethyl group makes it a valuable synthon for introducing the benzothiazole-2-thione moiety onto other molecules.[1] Consequently, absolute certainty in its structural assignment is not merely an academic exercise; it is the foundational bedrock upon which all subsequent research, development, and potential applications are built.

This guide eschews a generic, templated approach. Instead, it presents a holistic and logically sequenced workflow for the complete structure elucidation of this compound, mirroring the investigative process undertaken in a modern analytical laboratory. We will delve into the causality behind each experimental choice, demonstrating how a cascade of orthogonal analytical techniques provides a self-validating system for structural confirmation.

Synthesis and Isolation: The Genesis of the Analyte

The journey of structure elucidation begins with the synthesis of the target compound. The preparation of this compound is typically achieved via the N-alkylation of the parent benzothiazole-2-thione.

Synthetic Pathway Overview

The synthesis can be logically divided into two primary stages: the formation of the benzothiazole-2-thione core, followed by the introduction of the chloromethyl group at the nitrogen atom.[1]

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from benzothiazole-2-thione.

Materials:

-

Benzothiazole-2-thione

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid

-

Solvent (e.g., 1,4-Dioxane)

-

Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend benzothiazole-2-thione (1.0 eq) and paraformaldehyde (1.2 eq) in 1,4-dioxane.

-

Catalyst Addition: Add anhydrous zinc chloride (0.5 eq) to the suspension.

-

Chloromethylation: While stirring vigorously, slowly add concentrated hydrochloric acid (2.0 eq). The reaction is exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the mixture into a beaker of ice water. A solid precipitate should form.

-

Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and air-dry.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield purified this compound as a solid.

Scientist's Note (Causality): The use of paraformaldehyde and HCl in the presence of a Lewis acid like ZnCl₂ is a classic approach for chloromethylation.[3] ZnCl₂ activates the formaldehyde, facilitating the formation of the electrophilic species that reacts with the nucleophilic nitrogen of the benzothiazole-2-thione tautomer. Recrystallization is a critical final step to remove unreacted starting materials and by-products, ensuring the purity of the sample for subsequent spectroscopic analysis.

Spectroscopic Characterization: Deciphering the Molecular Signature

With a pure sample in hand, we employ a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they build a cohesive and validated picture.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a functional group "fingerprint."

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the purified solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides immediate evidence for key functional groups. The absence of a broad N-H stretching band around 3100-2800 cm⁻¹ (characteristic of the parent benzothiazole-2-thione) and the appearance of new bands confirm the N-substitution.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Structural Justification |

| ~3060 | Aromatic C-H Stretch | Confirms the presence of the benzene ring.[5] |

| ~2950 | Aliphatic C-H Stretch | Corresponds to the methylene (-CH₂) group.[5] |

| ~1495 | C=N Stretch | Characteristic of the thiazole ring system.[4][6] |

| ~1315 | C-N Stretch | Indicates the bond between the ring and the N-CH₂ group. |

| ~1100-1250 | C=S Stretch (Thione) | A key indicator of the thione functional group. The exact position can vary. |

| ~750 | C-Cl Stretch | Definitive evidence for the chloromethyl group. This region can be complex, but a strong band here is expected. |

| ~740 | ortho-disubstituted | C-H out-of-plane bending for the 4 adjacent hydrogens on the benzene ring. |

Trustworthiness Note: The combination of the disappearance of the N-H stretch and the appearance of aliphatic C-H and C-Cl stretches provides a self-validating data set for the successful chloromethylation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. We utilize both ¹H and ¹³C NMR.

Caption: Structure of this compound with atom numbering for NMR assignments.

Protocol: NMR Sample Preparation and Acquisition

-

Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7] Additional experiments like DEPT, COSY, and HSQC can be run for unambiguous assignments.

¹H NMR Data Interpretation: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 - 7.80 | Multiplet | 4H | H-4, H-5, H-6, H-7 | The characteristic region for aromatic protons of the benzothiazole ring system.[7][8] |

| ~6.10 | Singlet | 2H | H-8 | A singlet is expected for the isolated methylene protons (-CH₂-). Its downfield shift is due to deshielding by the adjacent nitrogen and chlorine atoms.[9] |

¹³C NMR Data Interpretation: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 195 | C-2 (C=S) | The thione carbon is highly deshielded and appears significantly downfield.[10] |

| ~137 | C-7a | Quaternary carbon at the ring fusion. |

| ~130 | C-3a | Quaternary carbon at the ring fusion, adjacent to sulfur. |

| ~122 - 128 | C-4, C-5, C-6, C-7 | Aromatic CH carbons. Their exact shifts can be assigned using HSQC/HMBC experiments.[7][11] |

| ~50 - 55 | C-8 (-CH₂) | The methylene carbon, shifted downfield by the attached electronegative N and Cl atoms. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Infuse the solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

Data Interpretation:

-

Molecular Ion Peak: The primary goal is to identify the molecular ion peak [M+H]⁺. For C₈H₆ClNS₂, the expected exact mass is 214.9759. HRMS can confirm this mass to within a few parts per million (ppm).

-

Isotope Pattern (The "Smoking Gun"): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion will appear as two peaks: an [M+H]⁺ peak and an [M+2+H]⁺ peak, separated by ~2 Da, with a relative intensity ratio of roughly 3:1. This is definitive proof of the presence of one chlorine atom in the molecule.

-

Fragmentation: Key fragments might include the loss of the chloromethyl group (-CH₂Cl) or the loss of chlorine, leading to characteristic daughter ions that can be analyzed in MS/MS experiments.

X-Ray Crystallography: The Definitive Proof

While the combination of NMR, IR, and MS provides an overwhelming case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation by mapping the precise spatial arrangement of every atom.[12]

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

-

Diffraction: Irradiate the crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector, creating a pattern of reflections.

-

Structure Solution and Refinement: The positions and intensities of the reflections are used to calculate an electron density map of the unit cell. From this map, the atomic positions are determined (structure solution) and their parameters are optimized to best fit the experimental data (structure refinement).[13][14]

Expected Results: The crystallographic data would confirm:

-

The exact connectivity of all atoms, proving the N-substitution.

-

The planarity of the benzothiazole ring system.

-

The precise bond lengths and angles, such as the C=S, C-N, and C-Cl bond lengths, which can be compared to literature values for similar structures.[14]

-

Intermolecular interactions in the solid state, such as π-stacking or weak hydrogen bonds.

Conclusion: A Triangulated Approach to Structural Certainty

The structure elucidation of this compound is a case study in the power of a multi-technique, orthogonal analytical approach. Each experiment provides reinforcing data points that, when taken together, create an unassailable structural assignment. The workflow proceeds logically from synthesis to a cascade of spectroscopic analyses, culminating in the definitive proof of X-ray crystallography. This rigorous, self-validating process ensures the scientific integrity required for the use of this important chemical intermediate in research and development.

Caption: The integrated workflow for structure elucidation.

References

- Smolecule. (n.d.). This compound.

-

Luo, J., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 735. Retrieved from [Link]

- Yusupova, A., et al. (1990). Structure and reactivity of benzothiazole-2-thione polysulfides. Russian Journal of Organic Chemistry, 26, 130-133.

- Goksen, U. S., et al. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia, 55(3), 17-30.

-

Goksen, U. S., et al. (2017). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. ResearchGate. Retrieved from [Link]

-

Siodłak, D., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 234. Retrieved from [Link]

-

Boger, D. L., et al. (1995). Total synthesis and biological properties of novel antineoplastic (chloromethyl)furanoindolines: an asymmetric hydroboration mediated synthesis of the alkylation subunits. Journal of Organic Chemistry, 60(5), 1271-1275. Retrieved from [Link]

-

Azzam, W. A., et al. (2025). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). IUCrData, 10(7), x250711. Retrieved from [Link]

-

Revathi, R., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1262, 133036. Retrieved from [Link]

-

PubChem. (n.d.). 4,5,6,7-tetradeuterio-3H-1,3-benzothiazole-2-thione. Retrieved from [Link]

-

Krishnakumar, V., & John Xavier, R. (2004). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. ResearchGate. Retrieved from [Link]

-

Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]

-

Al-Omran, F., & El-Khair, A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43. Retrieved from [Link]

-

Azzam, W. A., et al. (2022). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. IUCrData, 7(Pt 2), x211425. Retrieved from [Link]

-

Yüksek, H., et al. (2007). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arkivoc, 2007(15), 188-198. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

-

Oyman, Z. O., et al. (2005). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 17(3), 1601-1611. Retrieved from [Link]

-

Goralski, C. T., & Burk, G. A. (1977). A convenient synthesis of (chloromethyl)thio aromatics and (chloromethyl)thio heteroaromatics. The Journal of Organic Chemistry, 42(20), 3343-3343. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930). Retrieved from [Link]

-

Gaponova, I., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Retrieved from [Link]

-

Siodłak, D., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. Retrieved from [Link]

-

Al-jeboori, M. J., & Abdul-Ghani, A. J. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. International Journal of Pharmaceutical and Clinical Research, 9(4), 324-330. Retrieved from [Link]

-

MassBank. (2015). MSBNK-Eawag-EQ319053 - 2-Mercaptobenzothiazole. Retrieved from [Link]

-

Al-Sultani, K. H. K., et al. (2023). Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-CHLORO-6-FLUORO-1,3-BENZOTHIAZOLE-2-(3H)-THIONE. Retrieved from [Link]

-

Chawla, A., et al. (2025). A Comprehensive Review on Benzothiazole Derivatives for their Biological Activities. World Journal of Pharmaceutical Research, 14(15), 1300-1312. Retrieved from [Link]

-

Singh, L., et al. (2015). Study on molecular structure, spectroscopic behavior, NBO, and NLO analysis of 3-methylbezothiazole-2-thione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 129-141. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biologically Important of 2-Mercaptobenthiazole (MBT)-Clubbed Chalcone Derivatives. Retrieved from [Link]

-

Wazeer, M. I. M., & Isab, A. A. (2005). 1H and 13C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d6. ResearchGate. Retrieved from [Link]

-

Allmendinger, P., et al. (2015). Rapid and Sensitive LC-MS-MS Determination of 2-mercaptobenzothiazole, a Rubber Additive, in Human Urine. Analytical and Bioanalytical Chemistry, 407(12), 3383-3392. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2017). 2-MERCAPTOBENZOTHIAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 114. Retrieved from [Link]

-

NIST. (n.d.). 2-Mercaptobenzothiazole. Retrieved from [Link]

-

mzCloud. (n.d.). 2 Mercaptobenzothiazole. Retrieved from [Link]

-

Abdalrahman, A. S., et al. (2014). Synthesis, spectroscopic characterization and antibacterial screening of novel N-(benzothiazol-2-yl)ethanamides. ResearchGate. Retrieved from [Link]

Sources

- 1. Buy this compound | 41526-42-5 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. chempanda.com [chempanda.com]

- 4. researchgate.net [researchgate.net]

- 5. medipol.edu.tr [medipol.edu.tr]

- 6. repository.qu.edu.iq [repository.qu.edu.iq]

- 7. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility of Benzothiazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad and potent biological activities. This in-depth technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. We will delve into the core mechanisms of action, present quantitative data from key studies, and provide detailed, field-proven experimental protocols for the evaluation of these biological activities. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of benzothiazole-based therapeutics.

Introduction: The Enduring Significance of the Benzothiazole Nucleus

Benzothiazole and its analogues are integral components of numerous natural products and synthetic pharmaceuticals, demonstrating a remarkable spectrum of biological activities.[1][2] The structural diversity that can be achieved through substitution at various positions of the benzothiazole ring system allows for the fine-tuning of pharmacological properties, making it a highly attractive scaffold for drug design.[1][3] The inherent properties of the benzothiazole nucleus, including its aromaticity and the presence of heteroatoms, facilitate interactions with a wide range of biological targets. This guide will explore the key therapeutic areas where benzothiazole derivatives have shown significant promise.

Anticancer Activity: Targeting the Engines of Malignancy

Benzothiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[4] Their mechanisms of action are often multifaceted, with a significant number of derivatives functioning as potent inhibitors of protein tyrosine kinases (PTKs).[5]

Mechanism of Action: Inhibition of Tyrosine Kinase Signaling

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, and survival.[6][7] In many cancers, these pathways are dysregulated, leading to uncontrolled cell division. Benzothiazole derivatives can interfere with this process by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[5][8]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 55 | HT-29 (Colon) | 0.024 | [9] |

| H460 (Lung) | 0.29 | [9] | |

| A549 (Lung) | 0.84 | [9] | |

| MDA-MB-231 (Breast) | 0.88 | [9] | |

| 66 | HT-29 (Colon) | 3.72 ± 0.3 | [9] |

| A549 (Lung) | 4.074 ± 0.3 | [9] | |

| MCF-7 (Breast) | 7.91 ± 0.4 | [9] | |

| 67 | HT-29 (Colon) | 3.47 ± 0.2 | [9] |

| A549 (Lung) | 3.89 ± 0.3 | [9] | |

| MCF-7 (Breast) | 5.08 ± 0.3 | [9] | |

| Compound A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [10] |

| Compound B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [10] |

| 6e | HepG2 (Liver) | 10.88 | [11] |

| 6f | HepG2 (Liver) | 10.00 | [11] |

| 2b | AsPC-1 (Pancreatic) | 12.44 | [12] |

| BxPC-3 (Pancreatic) | 14.99 | [12] | |

| Capan-2 (Pancreatic) | 19.65 | [12] | |

| 4d | AsPC-1 (Pancreatic) | 7.66 | [12] |

| BxPC-3 (Pancreatic) | 3.99 | [12] | |

| Capan-2 (Pancreatic) | 8.97 | [12] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1][4][13][14][15]

Step-by-Step Methodology: [1][4][13][14][15]

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Addition: Prepare serial dilutions of the benzothiazole derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Treatment Incubation: Incubate the cells with the compounds for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours to allow the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[16][17][18]

Mechanism of Action

The antimicrobial mechanisms of benzothiazole derivatives are diverse and can involve the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target dihydroorotase, an enzyme involved in pyrimidine biosynthesis.[16] Others may act as DNA gyrase inhibitors.[17]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial potency of benzothiazole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC).

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | S. aureus | 50 | [16] |

| B. subtilis | 25 | [16] | |

| E. coli | 25 | [16] | |

| C. albicans | 25 | [16] | |

| Compound 4 | S. aureus | 50 | [16] |

| B. subtilis | 50 | [16] | |

| E. coli | 25 | [16] | |

| C. albicans | 50 | [16] | |

| Compound 10 | S. aureus | 100 | [16] |

| B. subtilis | 100 | [16] | |

| E. coli | 100 | [16] | |

| C. albicans | 100 | [16] | |

| Compound 12 | S. aureus | 100 | [16] |

| B. subtilis | 50 | [16] | |

| E. coli | 50 | [16] | |

| C. albicans | 100 | [16] | |

| 2j | Antibacterial | 0.23–0.94 (mg/mL) | [18] |

| 2d | Antifungal | 0.06–0.47 (mg/mL) | [18] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[3][8][19][20]

Step-by-Step Methodology: [3][8][19][20]

-

Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the benzothiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anticonvulsant Activity: Modulating Neuronal Excitability

Several benzothiazole derivatives have demonstrated promising anticonvulsant properties, suggesting their potential in the treatment of epilepsy.[21][22]

Mechanism of Action: Enhancement of GABAergic Neurotransmission

A key mechanism underlying the anticonvulsant activity of some benzothiazole derivatives is the modulation of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[23][24][25] By binding to a site on the GABAa receptor, these compounds can enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[23][26][27]

Quantitative Data: In Vivo Anticonvulsant Efficacy

The anticonvulsant activity of benzothiazole derivatives is often evaluated in animal models, with the median effective dose (ED50) being a key parameter.

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| 5i | MES | 50.8 | [21][22] |

| scPTZ | 76.0 | [21][22] | |

| 5j | MES | 54.8 | [21][22] |

| scPTZ | 52.8 | [21][22] | |

| 2a | Isoniazid-induced seizures (mice) | 24.3 | [6] |

| Isoniazid-induced seizures (rats) | 15.9 | [6] |

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

The pentylenetetrazole (PTZ) model is a widely used preclinical screen for potential anticonvulsant drugs.[2][28][29][30][31]

Step-by-Step Methodology: [2][28][29][30][31]

-

Animal Preparation: Use adult male mice, acclimatized to the laboratory conditions.

-

Drug Administration: Administer the test benzothiazole derivative intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

PTZ Induction: After a specific pretreatment time (e.g., 30 minutes), administer a subconvulsive dose of PTZ (e.g., 35-85 mg/kg, i.p.).

-

Observation: Immediately after PTZ injection, place the animals in individual observation chambers and observe them for 30 minutes.

-

Seizure Scoring: Record the latency to the first seizure and the severity of the seizures using a standardized scale (e.g., the Racine scale).

-

Data Analysis: Analyze the data to determine the protective effect of the benzothiazole derivative against PTZ-induced seizures and calculate the ED50.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Benzothiazole derivatives have shown significant anti-inflammatory potential, often through the inhibition of key inflammatory enzymes.[32]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[7] Some benzothiazole derivatives have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[10][32]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |

| Indomethacin | 10 | ~70-80% | |

| Fepradinol | 25 | ~50-60% |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model induces an acute inflammatory response that can be quantified by measuring the increase in paw volume.

Step-by-Step Methodology:

-

Animal Preparation: Use adult male Wistar or Sprague-Dawley rats, fasted overnight.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Conclusion and Future Perspectives

The diverse biological activities of benzothiazole derivatives underscore their immense potential in drug discovery. The ability to readily synthesize a wide array of analogues allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutics with enhanced potency and selectivity. Future research should continue to explore the full therapeutic potential of this remarkable scaffold, with a focus on elucidating novel mechanisms of action and developing compounds with improved pharmacokinetic and safety profiles. The integration of computational and experimental approaches will be crucial in accelerating the discovery and development of the next generation of benzothiazole-based drugs.

References

-

Ammazzalorso, A., Carradori, S., Amoroso, R., & Fernández, I. F. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry, 207, 112762. [Link]

-

El-Sayed, N. N. E., El-Gohary, N. S., & El-Bendary, E. R. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2095. [Link]

-

Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. [Link]

-

Clinical and Laboratory Standards Institute. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI. [Link]

-

Gabr, M. T., El-Gohary, N. S., El-Bendary, E. R., & El-Kerdawy, M. M. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. EXCLI journal, 13, 464–482. [Link]

-

Gupta, A., & Kumar, R. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 15(11), 937-965. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab. [Link]

-

JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. JoVE. [Link]

-

Liu, D. C., Zhang, H. J., Jin, C. M., & Quan, Z. S. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(11), 1500. [Link]

-

Morsy, M. A., Abdel-Gawad, H., El-Sayed, N. N. E., & El-Gohary, N. S. (2020). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 25(23), 5723. [Link]

-

Liu, D. C., Zhang, H. J., Jin, C. M., & Quan, Z. S. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(11), 1500. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

-

National Institutes of Health. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. [Link]

-

Üremiş, M. M., Üremiş, N., Ceylan, M., & Turkoz, Y. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Gastrointestinal Cancer. [Link]

-

El-Gohary, N. S., El-Bendary, E. R., & Gabr, M. T. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Journal of the Iranian Chemical Society. [Link]

-

Ammazzalorso, A., Carradori, S., Giusti, L., De Filippis, B., Amoroso, R., & Fantacuzzi, M. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Pharmaceuticals, 15(8), 937. [Link]

-

JoVE. (2025). Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. JoVE. [Link]

-

De Sarro, A., Chimirri, A., De Sarro, G., Grasso, S., & Zappalà, M. (1996). Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents. Il Farmaco, 51(5), 327–333. [Link]

-

Onkol, T., & Dogruer, D. S. (2014). Pentylenetetrazole Kindling Epilepsy Model. Journal of Experimental and Clinical Medicine, 31(4). [Link]

-

Shimada, T., & Yamagata, K. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE (Journal of Visualized Experiments), (136), e56573. [Link]

-

National Institutes of Health. (2020). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]

-

National Institutes of Health. (2013). Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors. [Link]

-

Bansal, R., & Kumar, A. (2020). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 265–279. [Link]

-

Üremiş, M. M., Üremiş, N., Ceylan, M., & Turkoz, Y. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Gastrointestinal Cancer. [Link]

-

Ammazzalorso, A., Carradori, S., Giusti, L., De Filippis, B., Amoroso, R., & Fantacuzzi, M. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. [Link]

-

ResearchGate. (2016). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. [Link]

-

Doma, A., & Kulkarmi, P. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Kuber, B. R., & Gadad, A. K. (2006). QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. Letters in Drug Design & Discovery, 3(10), 712-719. [Link]

-

National Institutes of Health. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Üremiş, M. M., Üremiş, N., Ceylan, M., & Turkoz, Y. (2025). Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Gastrointestinal Cancer. [Link]

-

National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

National Institutes of Health. (2002). Mechanism of action of benzodiazepines on GABAA receptors. [Link]

-

ResearchGate. (2002). Mechanism of action of benzodiazepines on GABAA receptors. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

National Institutes of Health. (2013). Molecular mechanisms of antiseizure drug activity at GABAA receptors. [Link]

-

Taylor & Francis Online. (n.d.). ED50 – Knowledge and References. Taylor & Francis. [Link]

-

Gabr, M. T., El-Gohary, N. S., El-Bendary, E. R., & El-Kerdawy, M. M. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. EXCLI journal, 13, 464–482. [Link]

-

Li, S., Ren, C., Lu, C., Li, X., & Du, H. (2018). 3D-QSAR Studies on New Benzothiazole-Based Dual Functional Inhibitors of BCR-ABL Kinase Including the T315I Mutant. Letters in Drug Design & Discovery, 15(10), 1056-1064. [Link]

-

MDPI. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 7. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rjptonline.org [rjptonline.org]

- 19. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reactome | GABA receptor activation [reactome.org]

- 21. researchgate.net [researchgate.net]

- 22. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ijper.org [ijper.org]

- 25. m.youtube.com [m.youtube.com]

- 26. jchr.org [jchr.org]

- 27. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. creative-diagnostics.com [creative-diagnostics.com]

A Theoretical and Computational Guide to Benzothiazole Reactivity

Abstract